Cas no 2092088-34-9 (1-isobutyl-3-(pyridin-3-yl)-1H-pyrazol-5-ol)

1-Isobutyl-3-(pyridin-3-yl)-1H-pyrazol-5-ol is a heterocyclic compound featuring a pyrazole core substituted with an isobutyl group at the 1-position and a pyridin-3-yl moiety at the 3-position. The 5-hydroxy functional group enhances its potential for hydrogen bonding, making it a versatile intermediate in medicinal chemistry and organic synthesis. Its structural properties suggest utility in the development of pharmacologically active molecules, particularly as a scaffold for kinase inhibitors or receptor modulators. The compound's stability and synthetic accessibility further support its use in exploratory research and drug discovery. Careful handling is advised due to its reactive hydroxyl group and potential sensitivity to oxidation.
1-isobutyl-3-(pyridin-3-yl)-1H-pyrazol-5-ol structure
2092088-34-9 structure
商品名:1-isobutyl-3-(pyridin-3-yl)-1H-pyrazol-5-ol
CAS番号:2092088-34-9
MF:C12H15N3O
メガワット:217.267002344131
CID:5721609
PubChem ID:121214270

1-isobutyl-3-(pyridin-3-yl)-1H-pyrazol-5-ol 化学的及び物理的性質

名前と識別子

    • 2092088-34-9
    • 1-isobutyl-3-(pyridin-3-yl)-1H-pyrazol-5-ol
    • F2198-6274
    • AKOS026724774
    • 1H-Pyrazol-5-ol, 1-(2-methylpropyl)-3-(3-pyridinyl)-
    • インチ: 1S/C12H15N3O/c1-9(2)8-15-12(16)6-11(14-15)10-4-3-5-13-7-10/h3-7,9,14H,8H2,1-2H3
    • InChIKey: IBKXZYYAPWTAJB-UHFFFAOYSA-N
    • ほほえんだ: O=C1C=C(C2C=NC=CC=2)NN1CC(C)C

計算された属性

  • せいみつぶんしりょう: 217.121512110g/mol
  • どういたいしつりょう: 217.121512110g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 16
  • 回転可能化学結合数: 3
  • 複雑さ: 299
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.8
  • トポロジー分子極性表面積: 45.2Ų

じっけんとくせい

  • 密度みつど: 1.17±0.1 g/cm3(Predicted)
  • ふってん: 403.4±35.0 °C(Predicted)
  • 酸性度係数(pKa): 8.27±0.50(Predicted)

1-isobutyl-3-(pyridin-3-yl)-1H-pyrazol-5-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
I154946-500mg
1-isobutyl-3-(pyridin-3-yl)-1h-pyrazol-5-ol
2092088-34-9
500mg
$ 320.00 2022-06-04
Life Chemicals
F2198-6274-2.5g
1-isobutyl-3-(pyridin-3-yl)-1H-pyrazol-5-ol
2092088-34-9 95%+
2.5g
$670.0 2023-09-06
TRC
I154946-100mg
1-isobutyl-3-(pyridin-3-yl)-1h-pyrazol-5-ol
2092088-34-9
100mg
$ 95.00 2022-06-04
TRC
I154946-1g
1-isobutyl-3-(pyridin-3-yl)-1h-pyrazol-5-ol
2092088-34-9
1g
$ 475.00 2022-06-04
Life Chemicals
F2198-6274-1g
1-isobutyl-3-(pyridin-3-yl)-1H-pyrazol-5-ol
2092088-34-9 95%+
1g
$335.0 2023-09-06
Life Chemicals
F2198-6274-5g
1-isobutyl-3-(pyridin-3-yl)-1H-pyrazol-5-ol
2092088-34-9 95%+
5g
$1005.0 2023-09-06
Life Chemicals
F2198-6274-0.25g
1-isobutyl-3-(pyridin-3-yl)-1H-pyrazol-5-ol
2092088-34-9 95%+
0.25g
$302.0 2023-09-06
Life Chemicals
F2198-6274-10g
1-isobutyl-3-(pyridin-3-yl)-1H-pyrazol-5-ol
2092088-34-9 95%+
10g
$1407.0 2023-09-06
Life Chemicals
F2198-6274-0.5g
1-isobutyl-3-(pyridin-3-yl)-1H-pyrazol-5-ol
2092088-34-9 95%+
0.5g
$318.0 2023-09-06

1-isobutyl-3-(pyridin-3-yl)-1H-pyrazol-5-ol 関連文献

1-isobutyl-3-(pyridin-3-yl)-1H-pyrazol-5-olに関する追加情報

Introduction to 1-isobutyl-3-(pyridin-3-yl)-1H-pyrazol-5-ol (CAS No. 2092088-34-9) and Its Emerging Applications in Chemical Biology

The compound 1-isobutyl-3-(pyridin-3-yl)-1H-pyrazol-5-ol, identified by its CAS number 2092088-34-9, represents a fascinating molecule with significant potential in the field of chemical biology. This heterocyclic compound combines a pyrazole core with a pyridine substituent, creating a structure that is both structurally intriguing and biologically relevant. The pyrazole moiety, known for its versatility in medicinal chemistry, has been extensively studied for its role in drug discovery, while the pyridine group introduces additional functional diversity, making this compound a promising candidate for further exploration.

Recent advancements in the design of bioactive molecules have highlighted the importance of multicomponent reactions and scaffold hopping in generating novel pharmacophores. The structure of 1-isobutyl-3-(pyridin-3-yl)-1H-pyrazol-5-ol exemplifies how strategic modifications can lead to compounds with enhanced binding affinity and selectivity. The isobutyl group at the 1-position contributes to steric hindrance, which can be crucial for optimizing interactions with biological targets, while the 3-pyridinyl substituent enhances hydrophobic interactions, making it an attractive scaffold for developing small-molecule inhibitors.

In the context of drug discovery, the pyrazole-pyridine hybrid has garnered attention due to its ability to modulate various biological pathways. For instance, studies have demonstrated that pyrazole derivatives can interact with enzymes and receptors involved in inflammation, metabolism, and cancer progression. The presence of the pyridin-3-yl group in 1-isobutyl-3-(pyridin-3-yl)-1H-pyrazol-5-ol suggests potential applications in targeting these pathways. Specifically, the pyridine ring can serve as a hydrogen bond acceptor or participate in π-stacking interactions, which are critical for ligand-receptor binding.

One of the most compelling aspects of this compound is its potential as a lead structure for further derivatization. The flexibility of the pyrazole core allows for modifications at multiple positions, enabling chemists to fine-tune its pharmacological properties. For example, introducing additional functional groups such as halogens or alcohols could enhance its solubility or metabolic stability. Furthermore, the isobutyl group provides a handle for further chemical manipulation, allowing for the development of libraries of analogs with diverse biological activities.

Recent research has also explored the use of computational methods to predict the biological activity of such compounds. Molecular docking studies have shown that derivatives of 1-isobutyl-3-(pyridin-3-yl)-1H-pyrazol-5-ol can bind to targets such as kinases and transcription factors. These findings are particularly exciting because kinases are key players in many diseases, including cancer and inflammatory disorders. By leveraging computational tools alongside experimental validation, researchers can accelerate the discovery process and identify promising candidates for clinical development.

The synthesis of 1-isobutyl-3-(pyridin-3-yl)-1H-pyrazol-5-ol also exemplifies modern synthetic strategies that prioritize efficiency and sustainability. Multicomponent reactions (MCRs) have emerged as powerful tools for constructing complex molecules in a single step or few steps. For instance, the condensation of 1-isobutyl hydrazine with 3-bromopyridine under acidic conditions followed by cyclization with formamide can yield this compound efficiently. Such approaches not only reduce the number of synthetic steps but also minimize waste generation, aligning with green chemistry principles.

Another area where this compound shows promise is in the development of probes for biochemical assays. The unique structural features of 1-isobutyl-3-(pyridin-3-y)-1H-pyrazol -5 -ol make it an excellent candidate for designing fluorescent or luminescent probes that can track biological processes in real-time. For example, modifications at the 5-position of the pyrazole ring could introduce chromophores or fluorophores that report on enzyme activity or cellular localization. Such probes are invaluable tools for understanding complex biological systems at the molecular level.

The growing interest in targeted protein degradation has also opened new avenues for exploring compounds like 1-isobutyl -3-(pyridin -3 - yl) - 1 H - pyrazol -5 - ol. By designing molecules that exploit specific protein-protein interactions or target degradation pathways such as proteasomal degradation, researchers can develop therapies that go beyond simple competitive inhibition. The combination of structural elements from different scaffolds may provide novel mechanisms for modulating protein function and could lead to breakthroughs in treating diseases caused by misfolded or overexpressed proteins.

In conclusion, 1-isobutul - 3 -(pyidin - 3 - yl) - 1 H - pirzol -5 - ol (CAS No . 2092088 -34 -9) represents a versatile and promising molecule with significant potential in chemical biology and drug discovery . Its unique structural features , combined with recent advances i n synthetic chemistry and computational biology , make it an exciting candidate f or further exploration . By leveraging modern research tools and innovative synthetic strategies , researchers ca n harness th e full potenti al o f thi s compoun d t o develop n ew therapies f or a wide range o f diseases . p >

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